molecular formula C7H8O5S B12985162 2-Hydroxy-4-methylphenyl hydrogen sulfate CAS No. 2349374-79-2

2-Hydroxy-4-methylphenyl hydrogen sulfate

Cat. No.: B12985162
CAS No.: 2349374-79-2
M. Wt: 204.20 g/mol
InChI Key: NCOMUGOPQPRVSE-UHFFFAOYSA-N
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Description

2-Hydroxy-4-methylphenyl hydrogen sulfate (CAS 2349374-79-2) is an organic sulfate ester with the molecular formula C7H8O5S and a molecular weight of 204.20 g/mol . This compound, which is also known as 4-methylcatechol-1-O-sulphate, is a derivative of 4-methylcatechol . It is supplied as a high-purity material intended for laboratory research applications. While specific biological and mechanistic studies on this exact compound are limited in the public domain, research into similar polyphenol and catechol sulfate derivatives suggests potential as a metabolite or a reference standard in biochemical research . These analogues are investigated for their activity in various research areas, including neurological and metabolic pathways . Researchers are advised to handle this product in accordance with their laboratory's safety protocols. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper storage conditions of 2-8°C in a refrigerator must be maintained .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2349374-79-2

Molecular Formula

C7H8O5S

Molecular Weight

204.20 g/mol

IUPAC Name

(2-hydroxy-4-methylphenyl) hydrogen sulfate

InChI

InChI=1S/C7H8O5S/c1-5-2-3-7(6(8)4-5)12-13(9,10)11/h2-4,8H,1H3,(H,9,10,11)

InChI Key

NCOMUGOPQPRVSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OS(=O)(=O)O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization

Direct Synthesis Routes for 2-Hydroxy-4-methylphenyl Hydrogen Sulfate (B86663)

The direct synthesis of 2-Hydroxy-4-methylphenyl hydrogen sulfate primarily involves the sulfation of its precursor, 4-methylcatechol (B155104). Both chemical and enzymatic methods have been explored for this transformation.

General Principles of Phenyl Hydrogen Sulfate Synthesis

The synthesis of phenyl hydrogen sulfates can be achieved through two main approaches: chemical sulfation and enzymatic sulfation.

Chemical Sulfation: This method typically involves the reaction of a phenolic compound with a sulfating agent. Common sulfating agents include sulfur trioxide complexes, such as the SO₃-pyridine complex, which can effectively sulfate a variety of phenols. The reaction of the phenolic hydroxyl group with the sulfating agent leads to the formation of the corresponding phenyl hydrogen sulfate.

Enzymatic Sulfation: This biocatalytic approach utilizes sulfotransferase enzymes, which are responsible for the sulfation of a wide range of substrates in biological systems. Aryl sulfotransferases, in particular, catalyze the transfer of a sulfonate group from a donor molecule, such as 3'-phosphoadenosine-5'-phosphosulfate (PAPS) or p-nitrophenyl sulfate (p-NPS), to a phenolic acceptor. researchgate.net This method is often preferred for its high regioselectivity and milder reaction conditions. For instance, the sulfation of 4-methylcatechol has been successfully carried out using an aryl sulfotransferase from Desulfitobacterium hafniense with p-NPS as the sulfate donor. researchgate.net

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction parameters. For the synthesis of its precursor, 4-methylcatechol, various methods have been developed with a focus on improving yields and ensuring process safety.

One patented method for synthesizing 4-methylcatechol involves the demethylation of 2-methoxy-4-methylphenol (B1669609) using hydrobromic acid in the presence of sodium sulfite. google.com The reaction is conducted under an inert atmosphere and protected from light, with continuous introduction of hydrogen bromide gas. The optimization of this process involves controlling the reaction temperature and duration to maximize the yield. For example, reacting at approximately 100°C for 4-6 hours, followed by a specific workup procedure involving pH adjustment and extraction, has been shown to produce high yields. google.com

The following table summarizes the reaction conditions and yields for the synthesis of 4-methylcatechol from 2-methoxy-4-methylphenol as described in a patent. google.com

ParameterEmbodiment 1Embodiment 2
Purity of Starting Material99%98%
Starting Material Amount140g70g
Hydrobromic Acid46%40%
Reaction Temperature~100°C110°C
Reaction Time~4 hours5 hours
Extraction SolventCyclohexane/Toluene (9:1)Cyclohexane/Toluene (3:1)
Yield 87.6% 84.4%

Derivatization Strategies and Analog Synthesis

The chemical modification of this compound and its precursor, 4-methylcatechol, allows for the creation of a diverse range of analogs with potentially altered biological activities. These strategies include the sulfation of related phenols, modification of the core structure, and the addition of glycosidic moieties.

Modification of the Methyl Group and Aromatic Ring Substituents

The synthesis of analogs of this compound can be achieved by modifying the methyl group or introducing substituents onto the aromatic ring of the 4-methylcatechol precursor.

Research into inhibitors of catechol-O-methyltransferase (COMT) has led to the synthesis of various heterocyclic catechol mimics. While not direct derivatives of 4-methylcatechol, these studies provide valuable insights into the structure-activity relationships of substituted catechols. For example, 3-hydroxy-4-pyridinones have been identified as potent COMT inhibitors, and their synthesis involves the condensation of amines with kojic acid derivatives, allowing for the exploration of different substituents on the pyridinone ring. nih.gov

Furthermore, a patent describes the synthesis of 4-substituted catechol derivatives where the substituent can be varied, offering a pathway to a range of analogs. researchgate.net The synthesis of Calone, a fragrance ingredient known as "watermelon ketone," is a derivative of 4-methylcatechol, demonstrating the potential for significant modification of the catechol structure. taylorandfrancis.comwikipedia.org

The following table provides examples of reaction conditions for the synthesis of 4-methylcatechol dimethylacetate, an intermediate in the production of Calone, from 4-methylcatechol. researchgate.net This illustrates a type of derivatization of the hydroxyl groups.

ParameterCondition
CatalystKI
Reactant Ratio (C₃H₅BrO₂ : C₇H₈O₂)3.5 : 1 (mol/mol)
Base Ratio (K₂CO₃ : C₇H₈O₂)4 : 1 (mol/mol)
Reaction Time6 hours
Reaction Temperature80°C
Yield 94.7%

Formation of Glycosidic Derivatives with 2-Hydroxy-4-methylphenoxy Moieties

Glycosylation is a common strategy to modify the properties of phenolic compounds. A patent discloses a method for the preparation of glycosidic derivatives of 4-methylcatechol. Specifically, the synthesis of 4-methylcatechol-bis(β-D-glucopyranoside) has been described. google.com This involves the reaction of 2-hydroxy-5-methylphenyl-2,3,4,6-tetra-acetyl-β-D-glucopyranoside, demonstrating that glycosidic linkages can be formed at the hydroxyl groups of the 4-methylcatechol moiety. google.com The subsequent sulfation of such glycosidic derivatives would lead to a novel class of compounds combining both sulfate and sugar moieties, potentially exhibiting unique biological profiles.

Incorporation into Complex Organic Architectures (e.g., Heterocycles, Metal Complexes)

The molecular structure of this compound, featuring a phenolic hydroxyl group, a sulfate moiety, and a substituted aromatic ring, provides multiple reactive sites for the synthesis of more complex molecules, including heterocyclic systems and metal-organic complexes.

The presence of the phenolic -OH group and the oxygen atoms of the sulfate group makes the compound a potential ligand for coordinating with metal ions. Transition metal complexes with ligands containing phenolic and other oxygen or nitrogen donor atoms are widely studied. researchgate.netnih.gov The ligand can coordinate to metal ions in several ways, such as through the deprotonated phenolic oxygen, the carbonyl oxygen in ketonic or enolic forms, and azomethine nitrogen atoms in Schiff base derivatives. researchgate.net In the case of this compound, the phenolic oxygen and one or more oxygen atoms from the sulfate group could act as bidentate or even tridentate chelating agents. The specific coordination mode would depend on the metal ion, the reaction conditions, and whether the ligand acts in a neutral or deprotonated form. researchgate.netresearchgate.net The synthesis of such complexes typically involves reacting the ligand with a suitable metal salt, often in an alcoholic medium, to precipitate the complex. libretexts.org

Table 1: Potential Coordination Modes of this compound in Metal Complexes
Coordination Site(s)Ligand TypePotential Metal IonsComment
Phenolic Oxygen (deprotonated)MonodentateCu(II), Ni(II), Co(II), Zn(II)Simple coordination after deprotonation of the hydroxyl group.
Phenolic Oxygen and Sulfate OxygenBidentateCr(III), Co(III), Th(IV)Chelation can form a stable ring structure with the metal center.
Sulfate Oxygens onlyBidentateMn(II), Cd(II)Less common, but possible depending on steric and electronic factors.

For heterocyclic synthesis, the phenol (B47542) ring is a versatile starting point. The hydroxyl group strongly activates the ortho and para positions for electrophilic substitution, facilitating the introduction of functional groups that can then participate in cyclization reactions. jeeadv.ac.in For example, reactions like the Reimer-Tiemann or Kolbe-Schmidt introduce formyl or carboxyl groups, respectively, ortho to the hydroxyl group, which are key steps in the synthesis of coumarins and other benzofused heterocycles. jeeadv.ac.in While direct use of this specific sulfate compound is not widely documented, the underlying reactivity of the 4-methylphenol core is well-established for building such architectures.

Mechanistic Insights into Synthetic Transformations

Understanding the reaction mechanisms associated with the functional groups of this compound provides insight into its chemical behavior and synthetic utility.

Acid-Catalyzed Reactions Involving Substituted Phenyl Derivatives

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution, a fundamental reaction class for phenyl derivatives that is often acid-catalyzed. ksu.edu.sa The catalyst's role is typically to generate a potent electrophile. libretexts.orglibretexts.org The outcome of such a substitution is governed by the directing effects of the substituents already present on the ring.

The substituents on the ring—hydroxyl (-OH), methyl (-CH₃), and hydrogen sulfate (-OSO₃H)—exert distinct electronic influences:

Hydroxyl (-OH) group: This is a strongly activating group and directs incoming electrophiles to the ortho and para positions. Its activating nature stems from the ability of its lone pair of electrons to be donated into the aromatic pi-system, stabilizing the cationic intermediate (arenium ion). ksu.edu.sa

Methyl (-CH₃) group: This is a weakly activating group, also directing ortho and para, through an inductive effect and hyperconjugation.

Hydrogen Sulfate (-OSO₃H) group: This group is expected to be strongly deactivating and meta-directing due to the electron-withdrawing nature of the sulfonyl group.

In this compound, the powerful activating and ortho-directing effect of the hydroxyl group at position 1 would strongly favor substitution at position 6. The directing influences of the methyl group at position 4 and the hydroxyl group at position 1 reinforce each other, but the hydroxyl group's effect is dominant.

Table 2: Common Acid-Catalyzed Electrophilic Aromatic Substitution Reactions on Phenols
ReactionTypical ReagentsElectrophileGeneral Product
HalogenationBr₂ or Cl₂ with Lewis Acid (e.g., FeBr₃)Br⁺ or Cl⁺Ortho- and para-halophenol
NitrationHNO₃, H₂SO₄NO₂⁺ (nitronium ion)Ortho- and para-nitrophenol
SulfonationFuming H₂SO₄SO₃Ortho- and para-phenolsulfonic acid
Friedel-Crafts AlkylationR-Cl, AlCl₃R⁺ (carbocation)Ortho- and para-alkylphenol
Friedel-Crafts AcylationRCOCl, AlCl₃RCO⁺ (acylium ion)Ortho- and para-hydroxyketone

Role of Hydrogen Sulfate Species in Brønsted Acid Catalysis

According to the Brønsted-Lowry theory, an acid is a proton (H⁺) donor. libretexts.org The hydrogen sulfate ion (HSO₄⁻), also known as bisulfate, is the conjugate base of sulfuric acid (H₂SO₄). While sulfuric acid is a strong acid, the hydrogen sulfate ion is itself a weak Brønsted acid, capable of donating its remaining proton in an equilibrium reaction. utexas.edu

In catalysis, a Brønsted acid accelerates a reaction by donating a proton to a substrate. msu.edu This protonation event generates a more reactive intermediate. For instance, protonating the oxygen of a carbonyl group makes the carbonyl carbon more electrophilic and susceptible to attack by a nucleophile. The hydrogen sulfate species can serve this catalytic role. Its ability to act as a proton donor is fundamental to many organic reactions, including esterification, hydration of alkenes, and dehydration of alcohols. researchgate.net The catalytic cycle involves the protonation of the reactant by HSO₄⁻ (or a stronger acid if present), followed by the chemical transformation of the protonated intermediate and subsequent deprotonation to regenerate the catalyst.

Multicomponent Reaction Pathways for Related Compounds

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. nih.gov While direct participation of this compound in MCRs is not extensively documented, the reactivity of its core phenolic structure is relevant to several important MCRs.

Ugi and Passerini Reactions: The classic Ugi four-component reaction (U-4CC) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. organic-chemistry.orgnumberanalytics.com Similarly, the Passerini three-component reaction (P-3CR) uses an aldehyde, a carboxylic acid, and an isocyanide. wikipedia.orgnumberanalytics.com In a significant variation of both reactions, a phenol can replace the carboxylic acid. organic-chemistry.orgorganic-chemistry.org

Ugi-Smiles Reaction: In this variation, an electron-deficient phenol replaces the carboxylic acid. numberanalytics.comwikipedia.org The reaction proceeds through the formation of an imine, which is activated by the weakly acidic phenol. nih.gov A subsequent irreversible Smiles rearrangement drives the reaction to completion, yielding N-aryl amines. organic-chemistry.org

Passerini-Smiles Reaction: Similarly, phenols can participate in the Passerini reaction, leading to O-arylated products via a Smiles rearrangement of an intermediate phenoxyimidate adduct. organic-chemistry.orgnih.gov

Biginelli Reaction: The Biginelli reaction is another well-known MCR that synthesizes dihydropyrimidinones from an aldehyde, a β-ketoester, and urea. wikipedia.org This reaction is typically catalyzed by Brønsted or Lewis acids. taylorandfrancis.comorganic-chemistry.org Research has demonstrated that even weak acids, such as phenols, can effectively catalyze the Biginelli reaction, highlighting the potential for phenolic compounds to act as self-catalysts in such transformations. asianpubs.orgresearchgate.net A plausible mechanism involves the phenol activating the aldehyde via hydrogen bonding, facilitating the initial condensation steps of the reaction cascade. researchgate.net

Table 3: Potential Role of Phenolic Compounds in Multicomponent Reactions
Multicomponent ReactionTypical ComponentsRole of PhenolKey Mechanistic Step
Ugi-SmilesAldehyde, Amine, Isocyanide, PhenolReplaces carboxylic acid as the acidic component.Smiles Rearrangement
Passerini-SmilesAldehyde, Isocyanide, PhenolReplaces carboxylic acid as the acidic component.Smiles Rearrangement
BiginelliAldehyde, β-Ketoester, UreaCan act as a weak acid catalyst.Acid-catalyzed condensation

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

While publicly accessible experimental NMR spectra for 2-Hydroxy-4-methylphenyl hydrogen sulfate (B86663) are not available, a theoretical analysis based on its molecular structure allows for the prediction of its ¹H and ¹³C NMR spectral features. These predictions are invaluable for researchers in identifying the compound in complex mixtures.

¹H NMR and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Hydroxy-4-methylphenyl hydrogen sulfate is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would feature signals for the three protons on the phenyl ring. The proton ortho to the hydroxyl group would likely appear as a doublet, coupled to the neighboring proton. The proton meta to the hydroxyl group and ortho to the methyl group would also be a doublet, while the proton positioned between the hydroxyl and sulfate groups would likely present as a singlet or a narrowly split doublet. The methyl group protons would produce a characteristic singlet in the upfield region of the spectrum. The phenolic hydroxyl proton would appear as a broad singlet, with its chemical shift being dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing a signal for each unique carbon atom. For this compound, seven distinct signals are anticipated. The carbon atoms of the aromatic ring would resonate in the downfield region, typically between 110 and 160 ppm. The specific chemical shifts would be influenced by the attached functional groups (hydroxyl, sulfate, and methyl). The carbon atom bonded to the sulfate group and the one bonded to the hydroxyl group would be the most deshielded among the aromatic carbons. The methyl carbon would appear as a single peak in the upfield region of the spectrum.

A summary of predicted ¹H and ¹³C NMR spectral characteristics is presented below.

Predicted ¹H NMR Data Predicted ¹³C NMR Data
Proton Environment Expected Chemical Shift (ppm)
Aromatic CHδ 6.5 - 8.0
Aromatic CHδ 6.5 - 8.0
Aromatic CHδ 6.5 - 8.0
Phenolic OHVariable
Methyl CH₃δ 2.0 - 2.5
Abbreviations: s = singlet, d = doublet, br s = broad singlet. Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR and Raman spectra of this compound would be expected to show characteristic absorption bands for the hydroxyl, sulfate, and substituted aromatic moieties.

The FT-IR spectrum would likely be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. The S=O stretching vibrations of the sulfate group are expected to produce strong, distinct peaks, typically in the 1210-1280 cm⁻¹ (asymmetric stretch) and 1030-1080 cm⁻¹ (symmetric stretch) regions. The S-O stretching vibration would appear around 800-900 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region.

Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra, which would help to confirm the presence of the phenyl group. The symmetric S=O stretch of the sulfate group is also typically Raman active.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity (IR)
Phenolic O-HStretching3200 - 3600Strong, Broad
Aromatic C-HStretching3000 - 3100Medium
Methyl C-HStretching2850 - 3000Medium
Aromatic C=CRing Stretching1450 - 1600Medium to Strong
Sulfate S=OAsymmetric Stretch1210 - 1280Strong
Sulfate S=OSymmetric Stretch1030 - 1080Strong
Sulfate S-OStretching800 - 900Medium

Mass Spectrometry (MS) Applications

Mass spectrometry is a critical technique for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) and Tandem MS (MS/MS)

Due to the presence of the acidic sulfate group, this compound is readily ionizable by electrospray ionization (ESI), particularly in negative ion mode. In a full scan ESI-MS analysis, the compound would be expected to be detected as the deprotonated molecule, [M-H]⁻, at a mass-to-charge ratio (m/z) corresponding to its molecular formula (C₇H₇O₅S)⁻.

Tandem mass spectrometry (MS/MS) would be employed to further confirm the structure. By selecting the [M-H]⁻ ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions would be produced. For aryl sulfates, the most common fragmentation pathways involve the loss of sulfur trioxide (SO₃, 80 Da) or the hydrogen sulfate radical (HSO₄•, 97 Da). This would result in the formation of a phenoxide ion, which could be further fragmented to provide more structural information. The observation of these neutral losses is a hallmark of sulfated compounds. pharmaffiliates.combldpharm.com

Predicted Collision Cross Section (CCS) Analysis for Structural Isomer Differentiation

Ion mobility-mass spectrometry (IM-MS) adds another dimension of separation based on the size, shape, and charge of an ion, which is expressed as its collision cross section (CCS). While experimental CCS values are not publicly documented, predicted CCS values for various adducts of this compound are available and serve as a valuable reference for its identification. uni.lu These predictions can be crucial for distinguishing it from structural isomers that have the same mass but different three-dimensional structures. pharmaffiliates.com

The table below, derived from public database predictions, lists the theoretical CCS values for several common adducts of this compound. uni.lu

Adduct m/z Predicted CCS (Ų)
[M+H]⁺205.01653137.3
[M+Na]⁺226.99847146.7
[M-H]⁻203.00197139.2
[M+NH₄]⁺222.04307155.6
[M+K]⁺242.97241144.2
[M+H-H₂O]⁺187.00651132.5
Data sourced from PubChem, calculated using CCSbase. uni.lu

Solid-State Structure Determination

The definitive determination of the three-dimensional arrangement of atoms and molecules in a crystalline solid is achieved through single-crystal X-ray diffraction. This powerful analytical technique provides precise information on bond lengths, bond angles, and the spatial relationship between molecules, offering insights into the forces that govern crystal packing.

X-ray crystallography has been successfully employed to characterize a variety of organic hydrogen sulfate salts, including arylammonium hydrogen sulfates. niscpr.res.in The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. libretexts.org The arrangement of atoms within the crystal lattice dictates how the X-rays are scattered, and this pattern is mathematically decoded to generate a three-dimensional model of the molecule. libretexts.org

For instance, the crystal structures of several ring-substituted arylammonium hydrogen sulfates have been determined, providing detailed information on their molecular geometry and crystal packing. niscpr.res.in These studies typically involve data collection at low temperatures to minimize thermal vibrations and enhance the resolution of the electron density map. niscpr.res.in The structural solution is then refined using computational methods to yield accurate atomic coordinates. niscpr.res.in

To illustrate the type of data obtained from such analyses, the crystallographic parameters for a related arylammonium hydrogen sulfate, p-toluidinium hydrogen sulfate (p-THS), are presented below. This compound shares a similar tolyl group with this compound.

ParameterValue for a Related Arylammonium Hydrogen Sulfate (p-THS)
Chemical FormulaC₇H₁₁NO₄S
Formula Weight205.23 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.469(2)
b (Å)7.869(2)
c (Å)11.411(2)
β (°)108.43(3)
Volume (ų)890.7(3)
Z4
Calculated Density (g/cm³)1.530

Data for p-toluedinium hydrogen sulfate (p-THS) adapted from a study on ring-substituted arylammonium hydrogen sulfates. niscpr.res.in

In the solid state, the hydrogen sulfate anion (HSO₄⁻) is a potent hydrogen bond donor and acceptor. The hydroxyl group of the anion can donate a hydrogen bond, while the sulfonate oxygens act as acceptors. nih.govosti.gov This functionality allows for the formation of robust hydrogen-bonding networks that are central to the stability of the crystal structure. osti.gov

Studies on various organic hydrogen sulfate salts reveal common hydrogen-bonding motifs. For example, in the crystal structure of tris(piperidinium) hydrogen sulfate sulfate, strong O-H···O hydrogen bonds connect the hydrogen sulfate and sulfate anions. nih.gov Furthermore, the ammonium (B1175870) groups of the organic cations form N-H···O hydrogen bonds with the oxygen atoms of the anions, creating a complex three-dimensional network. nih.gov

In the case of this compound, several key hydrogen-bonding interactions would be anticipated:

Hydrogen Sulfate Dimers or Chains: The hydrogen sulfate anions themselves can form dimers or chains through O-H···O hydrogen bonds.

Anion-Cation Interactions: If crystallized as a salt (e.g., with an ammonium or metal cation), strong hydrogen bonds would form between the cation and the sulfonate oxygen atoms of the anion. nih.goviucr.org

Interactions involving the Phenolic Hydroxyl Group: The phenolic hydroxyl group on the phenyl ring of this compound introduces an additional site for hydrogen bonding, acting as both a donor and an acceptor. This could lead to interactions with the hydrogen sulfate anions or with other molecules of the compound.

Water Molecule Bridging: In hydrated crystal forms, water molecules often act as bridges, connecting different components of the structure through a network of O-H···O hydrogen bonds. iucr.orgnih.gov

Computational Chemistry and Quantum Chemical Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry. nih.gov It is used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net The B3LYP functional is a common hybrid functional used in these calculations, often paired with a basis set like 6-311G(d,p) or cc-pVTZ to provide a robust description of the molecule's electronic and structural features. nih.govnih.govmdpi.com

The first step in a computational analysis is typically a geometry optimization. molssi.org This process systematically adjusts the positions of the atoms in a molecule to find the lowest energy arrangement on the potential energy surface. molssi.org For 2-Hydroxy-4-methylphenyl hydrogen sulfate (B86663), this would involve calculating the equilibrium bond lengths, bond angles, and dihedral angles.

The optimization process refines the initial structure to a stable conformation, which is confirmed when the forces on all atoms are negligible and the structure corresponds to a minimum on the potential energy surface. The resulting optimized geometry provides the most stable three-dimensional arrangement of the molecule in the gas phase. These theoretical parameters can then be compared with experimental data from techniques like X-ray crystallography, if available, to validate the computational method. nih.gov

Table 1: Predicted Optimized Molecular Parameters for 2-Hydroxy-4-methylphenyl hydrogen sulfate (Note: The following data is hypothetical and serves as an illustrative example of what a DFT calculation would produce. Specific values are dependent on the chosen level of theory and basis set.)

Parameter Bond/Angle Predicted Value
Bond Lengths C-C (aromatic) ~1.39 - 1.41 Å
C-O (hydroxyl) ~1.36 Å
C-O (sulfate) ~1.45 Å
S=O ~1.47 Å
S-O (ester) ~1.60 Å
Bond Angles C-C-C (aromatic) ~119° - 121°
C-O-H ~109°
O-S-O ~105° - 115°

| Dihedral Angles | C-C-O-S | Varies with conformation |

Following geometry optimization, a vibrational frequency analysis is performed. This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman vibrational spectra. researchgate.net

Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds. For this compound, key vibrational modes would include the O-H stretch of the hydroxyl group, aromatic C-H stretches, C-C ring vibrations, and the characteristic symmetric and asymmetric stretches of the S=O and S-O bonds in the hydrogen sulfate group. These predicted frequencies can be correlated with experimental IR and Raman spectra to aid in the assignment of observed spectral bands. researchgate.netresearchgate.net

Table 2: Predicted Vibrational Frequencies for this compound (Note: This data is illustrative and based on typical frequency ranges for the specified functional groups.)

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
O-H Stretch Hydroxyl ~3500 - 3600
C-H Stretch Aromatic ~3000 - 3100
C=C Stretch Aromatic Ring ~1450 - 1600
S=O Asymmetric Stretch Sulfate ~1350 - 1400
S=O Symmetric Stretch Sulfate ~1150 - 1200
C-O Stretch Phenolic ~1200 - 1260

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Electronic Transitions

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more polarizable and reactive. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring, while the LUMO may be distributed across the sulfate group and the aromatic system. nih.govnih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. nih.govnih.gov

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Descriptors (Fukui Functions)

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule. researchgate.net It illustrates the charge distribution on the molecular surface, with different colors representing regions of varying electrostatic potential. Typically, red areas indicate negative potential (electron-rich regions), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor regions), which are prone to nucleophilic attack. researchgate.netresearchgate.net

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the hydroxyl and sulfate groups, identifying them as sites for electrophilic interaction. Positive potential would be expected around the hydroxyl hydrogen and the hydrogens on the aromatic ring. Fukui functions, another set of reactivity descriptors derived from DFT, can be used to quantify the susceptibility of different atomic sites to nucleophilic, electrophilic, or radical attack, providing a more detailed reactivity analysis.

Thermodynamical Properties Prediction and Conformational Analysis

Computational chemistry allows for the prediction of various thermodynamic properties, such as enthalpy, entropy, and Gibbs free energy, at different temperatures. These properties are calculated based on the vibrational frequency analysis and the principles of statistical mechanics.

Furthermore, conformational analysis is essential for flexible molecules like this compound, where rotation can occur around single bonds (e.g., the C-O-S linkage). By calculating the energy of different conformers (rotamers), it is possible to identify the most stable conformation and understand the energy barriers between different spatial arrangements. This analysis is critical for understanding the molecule's behavior in different environments.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations represent a powerful computational methodology to investigate the dynamic nature of molecules, providing insights into their conformational preferences and interactions with the surrounding solvent environment. This technique simulates the movement of atoms and molecules over time by numerically solving Newton's equations of motion. For a molecule like this compound, also known as p-cresyl sulfate, MD simulations could theoretically offer a detailed picture of its structural flexibility and how it is influenced by solvents such as water.

A thorough review of available scientific literature, however, reveals a notable absence of specific studies employing molecular dynamics simulations to chart the conformational landscape or to quantitatively describe the solvation effects of this compound. While the compound is extensively studied for its biological and toxicological properties, particularly in the context of chronic kidney disease, its detailed computational characterization through MD simulations does not appear to be a focus of the published research to date.

In principle, such a study would involve defining a force field for the molecule, which consists of a set of parameters describing the potential energy of the system as a function of its atomic coordinates. The molecule would then be placed in a simulation box filled with a chosen solvent, and the system's trajectory would be calculated over a defined period.

Analysis of the resulting trajectory could yield valuable data, which would typically be presented in formats such as:

Ramachandran-like plots for key dihedral angles: These plots would illustrate the accessible rotational conformations around the key rotatable bonds, such as the C-O-S-O linkage and the bond connecting the phenyl ring to the oxygen atom of the sulfate group.

Radial Distribution Functions (RDFs): RDFs would describe the probability of finding solvent molecules (e.g., water) at a certain distance from specific atoms or functional groups of the this compound molecule. This would provide a quantitative measure of the solvation shell structure.

Hydrogen Bonding Analysis: The simulations could track the formation and lifetime of hydrogen bonds between the sulfate and hydroxyl groups of the molecule and the surrounding solvent molecules, offering insights into the specific interactions that govern its solubility and behavior in solution.

Despite the potential for such insightful findings, dedicated research articles presenting this type of detailed molecular dynamics data for this compound could not be identified. Therefore, the presentation of specific research findings and data tables on this topic is not possible at this time. The scientific community has, however, conducted NMR spectral studies which can provide some information on the compound's conformation in solution. mdpi.com

Chemical Reactivity and Reaction Mechanism Studies

Hydrolysis and Trans-sulfation Reactions of Aryl Sulfates

The sulfate (B86663) ester linkage in 2-Hydroxy-4-methylphenyl hydrogen sulfate is subject to cleavage through hydrolysis, a reaction of significant biological and chemical importance. This process can be facilitated by both chemical and enzymatic means.

Chemical Hydrolysis: In an aqueous environment, the hydrolysis of aryl sulfates can be catalyzed by acid. The reaction mechanism typically involves the protonation of one of the sulfate oxygen atoms, which makes the sulfur atom more electrophilic and susceptible to nucleophilic attack by a water molecule. This process results in the formation of 2-hydroxy-4-methylphenol (p-cresol) and sulfuric acid. The rate of this hydrolysis is influenced by factors such as pH and temperature.

Trans-sulfation Reactions: Beyond simple hydrolysis, the sulfate group of this compound can be transferred to another acceptor molecule in a process called trans-sulfation. This reaction is particularly relevant in biological contexts, where sulfotransferases (SULTs) catalyze the transfer of a sulfonate group from a donor molecule, such as 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to an acceptor. While this compound is a product of sulfation, under certain conditions, aryl sulfates can act as sulfate donors in PAPS-independent sulfotransferase reactions. nih.gov These bacterial enzymes can utilize simple aromatic sulfates to sulfate other acceptor molecules, suggesting a potential for this compound to participate in such exchange reactions. nih.gov

Table 1: Kinetic Parameters of p-Cresol (B1678582) Sulfonation by Human Sulfotransferases

Enzyme/Tissue Km (μM) Vmax (nmol/mg/min) Ksi (μM)
Human Liver Cytosols 14.8 ± 3.4 1.5 ± 0.2 -
Human Kidney Cytosols 0.29 ± 0.02 0.19 ± 0.05 911.7 ± 278.4
Recombinant SULT1A1 0.19 ± 0.02 789.5 ± 101.7 2458.0 ± 332.8
Recombinant SULT1A1*2 81.5 ± 31.4 230.6 ± 17.7 986.0 ± 434.4

*Data adapted from scientific literature. nih.gov This table is interactive.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the presence of the hydroxyl (-OH) and methyl (-CH₃) groups. Both of these substituents are ortho, para-directing, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves.

The hydroxyl group is a strongly activating, ortho, para-director due to its ability to donate electron density to the ring through resonance. The methyl group is a weakly activating, ortho, para-director, operating through an inductive effect and hyperconjugation. In this compound, the hydroxyl group is at position 2 and the methyl group is at position 4. The positions ortho to the hydroxyl group are 1 and 3, and the para position is 6. The positions ortho to the methyl group are 3 and 5, and the para position is 1. The combined directing effects of the hydroxyl and methyl groups will strongly activate positions 1, 3, 5, and 6 for electrophilic attack. The steric hindrance from the existing substituents will also play a role in determining the regioselectivity of the substitution.

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. For this compound, nitration is expected to occur at the positions activated by both the hydroxyl and methyl groups. For example, the nitration of 7-hydroxy-4-methyl coumarin, which has a similar phenolic moiety, yields a mixture of nitro-isomers. researchgate.net

Sulfonation: The introduction of a sulfonic acid group (-SO₃H) can be accomplished using fuming sulfuric acid. The sulfonation of phenols is a reversible reaction and the product distribution can be temperature-dependent. At lower temperatures, the ortho-isomer is often favored, while at higher temperatures, the thermodynamically more stable para-isomer tends to predominate. For this compound, further sulfonation would likely occur at one of the available activated positions on the ring. The reaction of 4-methylphenol with concentrated sulfuric acid can lead to sulfonation of the aromatic ring. nih.gov

Nucleophilic Attack at the Sulfate Moiety

The sulfur atom of the sulfate group in this compound is electrophilic and can be a target for nucleophilic attack. This can lead to the cleavage of either the S-O bond or the C-O bond, depending on the nature of the nucleophile and the reaction conditions.

In a typical nucleophilic substitution reaction, a nucleophile attacks the sulfur atom, leading to the displacement of the 2-hydroxy-4-methylphenoxide as a leaving group. This is a common pathway in the enzymatic hydrolysis of aryl sulfates. nih.gov Alternatively, a nucleophile could attack the carbon atom of the phenyl ring that is bonded to the sulfate group, with the sulfate ion acting as the leaving group. However, nucleophilic aromatic substitution (SNAr) reactions generally require the presence of strong electron-withdrawing groups on the aromatic ring, which are absent in this case.

The sulfate group itself is a good leaving group, which can facilitate nucleophilic substitution reactions at the sulfur center. The stability of the resulting phenoxide anion, enhanced by the electron-donating hydroxyl and methyl groups, would favor this reaction pathway.

Redox Behavior and Electron Transfer Processes of Substituted Phenols

The phenolic hydroxyl group in this compound makes the molecule susceptible to oxidation. The oxidation of phenols can proceed through different mechanisms, including proton-coupled electron transfer (PCET) and hydrogen atom transfer (HAT).

In a PCET mechanism, the transfer of an electron and a proton occurs in a concerted or stepwise manner. The oxidation of phenols often leads to the formation of a phenoxyl radical. nih.govscispace.com The stability of this radical is influenced by the substituents on the aromatic ring. The electron-donating methyl group at the para position in this compound would help to stabilize the resulting phenoxyl radical. The redox potential of phenols is also influenced by their substitution pattern. rsc.org

Studies on the oxidation of p-cresol (4-methylphenol) have shown that it can be metabolized to reactive intermediates through oxidation of either the methyl group or the aromatic ring. nih.gov Oxidation of the aromatic ring can lead to the formation of a hydroquinone, which can be further oxidized to a reactive quinone. nih.gov While the sulfate group will influence the electron density of the ring, similar oxidative pathways may be possible for this compound. The antioxidant activity of p-cresol and its derivatives has been investigated, with the primary mechanisms being single-electron transfer followed by proton transfer (SET-PT) or sequential proton loss electron transfer (SPLET), depending on the environment. global-sci.com

Table 2: Proposed Redox Intermediates of this compound

Intermediate Description
Phenoxyl Radical Formed by one-electron oxidation and deprotonation of the hydroxyl group.
Quinone Methide A potential reactive intermediate formed through oxidation of the methyl group.
Hydroquinone Derivative Formed by oxidation of the aromatic ring.
Benzoquinone Derivative Further oxidation product of the hydroquinone.

*This table is interactive and based on the known redox behavior of related phenolic compounds.

Catalytic Cycles Involving Hydrogen Sulfate Species in Organic Transformations

While this compound itself is not typically employed as a catalyst, the hydrogen sulfate anion (HSO₄⁻) and related sulfate species can participate in various catalytic cycles.

Acid Catalysis: In the presence of a proton source, this compound can release a proton to form the corresponding sulfate anion, which can then act as a Brønsted-Lowry acid catalyst in various organic reactions. However, its catalytic activity would be significantly lower than that of strong mineral acids like sulfuric acid.

Photoredox Catalysis: In the context of photoredox catalysis, sulfate radical anions (SO₄⁻•) are powerful oxidizing agents that can be generated from persulfate salts. These radicals can initiate catalytic cycles for various organic transformations, including the synthesis of aryl sulfides. beilstein-journals.org While not directly involving this compound as the catalyst, this illustrates the potential reactivity of related sulfate species in catalytic processes.

Biochemical Transformations and Engineered Metabolic Pathways Research

Enzymatic Hydrolysis of Sulfate (B86663) Esters (Desulfation Mechanisms)

The primary mechanism for the biological cleavage of the sulfate group from 2-Hydroxy-4-methylphenyl hydrogen sulfate is enzymatic hydrolysis, a process known as desulfation. This reaction is catalyzed by a class of enzymes called sulfatases. Arylsulfatases (EC 3.1.6.1), in particular, are responsible for hydrolyzing sulfate esters of aromatic compounds. qmul.ac.ukwikipedia.org

The general reaction for the arylsulfatase-mediated hydrolysis of an aryl sulfate is as follows:

An aryl sulfate + H₂O → a phenol (B47542) + sulfate qmul.ac.uk

For this compound, the reaction would yield 4-methylcatechol (B155104) (2-hydroxy-4-methylphenol) and an inorganic sulfate ion.

Research into the mechanism of sulfatases has revealed several key features. Type I sulfatases, which include most arylsulfatases, possess a unique catalytic residue, Cα-formylglycine (FGly). acs.orgnih.gov This residue is post-translationally modified from a cysteine or serine precursor. nih.govnih.gov The catalytic cycle involves a nucleophilic attack by the hydrated FGly on the sulfur atom of the sulfate ester, leading to the formation of a sulfated enzyme intermediate and the release of the phenolic product. nih.gov Subsequent hydrolysis of this intermediate regenerates the active site and releases the sulfate ion. nih.govresearchgate.net

The hydrolysis of aryl sulfate monoanions in solution can proceed via an SN2 mechanism. nih.gov However, studies on arylsulfatases, such as the one from Pseudomonas aeruginosa, suggest that the enzymatic reaction also follows a mechanism consistent with an SN2 attack at the sulfur atom. nih.gov This is supported by Brønsted analysis, which shows a significant, though smaller, dependence on the leaving group's pKa compared to the uncatalyzed reaction. nih.gov Theoretical studies indicate a strong preference for the release of the sulfate group from the sulfated FGly intermediate through an E2 elimination mechanism rather than an SN2 substitution by water. nih.gov

It is important to note that while these mechanisms are well-established for a range of aryl sulfates, direct experimental studies on the enzymatic hydrolysis of this compound are not yet available in the published literature. Therefore, the specific kinetics and enzyme preferences for this particular compound remain an area for future investigation.

Conjugation and Deconjugation Mechanisms in Model Systems

Sulfate conjugation is a major phase II metabolic pathway for phenolic compounds in many organisms, serving to increase their water solubility and facilitate their excretion. nih.govissx.orgresearchgate.net This process is mediated by sulfotransferases (SULTs), which transfer a sulfonyl group from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of the phenolic acceptor. cambridge.orgnih.gov

The reverse reaction, deconjugation, is the hydrolysis of the sulfate ester, as described in the previous section, and is catalyzed by sulfatases. The balance between sulfation (conjugation) and desulfation (deconjugation) can be a critical determinant of the biological activity of phenolic compounds. nih.gov

In model systems, the study of conjugation and deconjugation often involves incubating the phenolic precursor with liver S9 fractions or recombinant SULT and sulfatase enzymes. nih.govnih.gov These studies allow for the characterization of enzyme kinetics, substrate specificity, and regioselectivity for phenols with multiple hydroxyl groups. nih.gov For instance, different SULT isoforms can exhibit distinct preferences for the position of sulfation on a given phenolic substrate. nih.gov

While the general principles of phenolic sulfation and desulfation are well-understood, specific studies on the conjugation and deconjugation of this compound in model systems have not been reported. Such research would be valuable for understanding its metabolic fate and potential biological interactions.

Role as a Precursor in Synthetic Metabolic Pathways for Biomolecule Analogs

The potential of this compound as a precursor in synthetic metabolic pathways is an area of active theoretical exploration, although experimental validation is still in its early stages. The core idea is to utilize the phenolic moiety, which can be released through enzymatic desulfation, as a starting material for the engineered biosynthesis of valuable biomolecule analogs.

While there is no direct evidence of this compound being used to synthesize methionine analogs, related research provides a conceptual framework. The biosynthesis of methionine analogs often involves precursors like 2-hydroxy-4-(methylthio)butanoic acid (HMTBA). nih.gov Engineered metabolic pathways have been constructed in microorganisms to produce precursors such as 2,4-dihydroxybutyric acid from central metabolites. nih.gov

A hypothetical pathway could involve the enzymatic desulfation of this compound to yield 4-methylcatechol. This di-phenolic compound could then be a substrate for a series of engineered enzymatic reactions, such as ring cleavage and functional group modifications, to generate a backbone structure that could be further converted to a methionine analog. However, this remains a speculative pathway that would require the design and assembly of a multi-step enzymatic cascade.

Understanding the interactions between enzymes and substrates is crucial for designing efficient synthetic metabolic pathways. For the transformation of this compound, this would involve detailed studies of the sulfatases that could catalyze its hydrolysis.

The stereospecificity of sulfatases is an important consideration, particularly when the substrate has chiral centers. nih.gov While this compound itself is not chiral, downstream enzymatic transformations of its phenolic product could involve stereospecific reactions. For example, if the aromatic ring were to be reduced and opened, the resulting aliphatic chain could contain chiral centers, and the stereoselectivity of the enzymes involved would be critical for producing the desired enantiomer of the final product.

Computational docking and molecular dynamics simulations can be used to model the binding of this compound to the active site of various sulfatases. These models can help predict which enzymes are likely to be most effective and can guide protein engineering efforts to improve activity and selectivity.

Theoretical Modeling of Biochemical Transformation Pathways

Theoretical modeling plays a vital role in understanding and predicting the feasibility of novel biochemical transformations. For this compound, computational approaches can be applied at several levels:

Quantum Mechanical (QM) Modeling: QM methods can be used to study the reaction mechanism of sulfatase-catalyzed hydrolysis in detail. nih.gov By calculating the energy barriers for different potential pathways, researchers can gain insights into the most likely mechanism and the factors that influence the reaction rate. nih.gov These studies have been applied to general aryl sulfates and have provided valuable information about the role of the FGly residue and the nature of the transition states. nih.gov

Molecular Docking and Molecular Dynamics (MD) Simulations: These methods can be used to model the interaction of this compound with the active site of sulfatases. Docking can predict the preferred binding orientation, while MD simulations can provide information about the dynamics of the enzyme-substrate complex and the conformational changes that may occur during the catalytic cycle.

Metabolic Pathway Modeling: At a larger scale, flux balance analysis (FBA) and other constraint-based modeling techniques can be used to model the integration of a synthetic pathway for the transformation of this compound into the metabolism of a host organism. nih.gov This can help to identify potential bottlenecks, predict the yield of the final product, and guide the metabolic engineering strategy. nih.gov

These theoretical approaches are essential for de-risking the development of new biosynthetic routes and for providing a rational basis for experimental design.

Advanced Analytical Method Development for Research Applications

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for separating pCS from other endogenous compounds in complex biological samples. mdpi.comresearchgate.net The choice of technique depends on the required sensitivity, resolution, and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of pCS. mdpi.comresearchgate.netresearchgate.net Reversed-phase chromatography is the most common approach, utilizing columns that provide effective separation based on the lipophilic and charged characteristics of pCS. mdpi.com

Commonly used stationary phases include C8 and C18 columns. nih.govresearchgate.net The mobile phase typically consists of an aqueous buffer, such as ammonium (B1175870) formate (B1220265) or ammonium acetate, and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation from other uremic toxins and matrix components. researchgate.netresearchgate.net Fluorescence detection is a sensitive option for quantification following HPLC separation. researchgate.netnih.gov

ParameterHPLC Conditions for p-Cresyl Sulfate (B86663) AnalysisSource
Column Agilent Zorbax SB-C18 (3.5 μm, 2.1 × 100 mm) nih.gov
C8 reversed-phase researchgate.net
Mobile Phase A: 10 mM Ammonium acetate; B: Acetonitrile (90:10, v/v) nih.gov
A: 50 mM Ammonium formate (pH 3.0); B: Methanol researchgate.net
Elution Isocratic nih.gov
Gradient (35–70% Methanol) researchgate.net
Flow Rate 0.7 mL/min researchgate.net
Detection Fluorescence (Excitation: 265 nm, Emission: 290 nm) researchgate.net
Mass Spectrometry (MS/MS) nih.gov
Retention Time ~8.19 min researchgate.net

This table presents a summary of typical HPLC conditions compiled from various research methods.

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and much faster analysis times. mdpi.comnih.gov These improvements are due to the use of columns with smaller particle sizes (typically sub-2 µm). The fundamental principles of separation remain similar to HPLC, predominantly using reversed-phase chemistry. mdpi.com

UPLC methods have been successfully developed for quantifying both total and free pCS in serum, often in conjunction with mass spectrometry. researchgate.net The increased speed and sensitivity make UPLC particularly suitable for high-throughput clinical research applications. mdpi.comnih.gov

Gas Chromatography (GC) is another powerful separation technique, but it is generally suitable only for volatile and thermally stable compounds. Since pCS is a non-volatile salt, direct analysis by GC is not feasible. researchgate.netnih.gov Therefore, its precursor, p-cresol (B1678582), must be analyzed after derivatization to increase its volatility. researchgate.net

The analytical procedure involves a hydrolysis step (typically acidic) to break down pCS and p-cresyl glucuronide into free p-cresol. researchgate.netresearchgate.net The resulting p-cresol can then be extracted and derivatized before injection into the GC system, which is often coupled with a mass spectrometer (GC-MS) for detection. researchgate.netnih.gov This approach allows for the measurement of total p-cresol, providing an indirect quantification of its conjugated forms. researchgate.net

Integration of Chromatography with Mass Spectrometry (LC-MS, GC-MS)

The coupling of chromatographic separation with mass spectrometry (MS) detection is considered the gold standard for the quantification of pCS in biological research. mdpi.comresearchgate.net This hyphenated technique, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), provides exceptional sensitivity and selectivity, allowing for precise measurement even at very low concentrations. mdpi.comnih.gov

The development of a sensitive and selective LC-MS/MS protocol involves optimizing several key parameters. For pCS, negative ion electrospray ionization (ESI) is universally employed, as it is highly effective for polar analytes like sulfates. mdpi.com Positive ionization is not suitable for pCS. mdpi.com

Detection is typically performed in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. nih.govresearchgate.net This involves selecting the precursor ion of pCS (m/z 187.1) and monitoring its specific product ions after fragmentation. The most common and characteristic transitions for pCS are from m/z 187 to m/z 107 (corresponding to the loss of the sulfate group, leaving the p-cresol fragment) and m/z 187 to m/z 80 (representing the sulfate group itself). mdpi.comnih.gov The use of stable isotope-labeled internal standards, such as p-cresyl sulfate-d7, is critical for ensuring the accuracy and precision of quantification by correcting for matrix effects and variations during sample preparation and analysis. researchgate.netmdpi.com

ParameterTypical Mass Spectrometry Settings for p-Cresyl SulfateSource
Ionization Mode Electrospray Ionization (ESI), Negative mdpi.com
Detection Mode Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) nih.gov
Precursor Ion (m/z) 187.1 mdpi.comnih.gov
Product Ion 1 (m/z) 107 (p-cresol fragment) mdpi.comnih.gov
Product Ion 2 (m/z) 80 (sulfate group) mdpi.comnih.gov
Internal Standard p-cresyl sulfate-d7 mdpi.com
Source Temperature 105 to 600 °C mdpi.com

This table summarizes common mass spectrometry parameters used for the highly selective detection of p-cresyl sulfate.

For any quantitative analytical method to be considered reliable for research applications, it must undergo rigorous validation. mdpi.comnih.gov Validation ensures that the method is accurate, precise, and robust for the intended matrix, such as human serum, plasma, or urine. mdpi.comnih.gov Key validation parameters are established according to regulatory guidelines.

Linearity: The method must demonstrate a linear relationship between the analyte concentration and the detector response over a specified range. nih.govmdpi.com For pCS, linearity is often established from approximately 50 ng/mL to 10,000 ng/mL or higher, with correlation coefficients (r) greater than 0.99. nih.govmdpi.com

Precision and Accuracy: Precision measures the closeness of repeated measurements, reported as the relative standard deviation (RSD), while accuracy measures the closeness of a measured value to the true value. nih.govmdpi.com For pCS, both intra- and inter-day precision are typically required to be within ±15% RSD. nih.govresearchgate.net Accuracy is often assessed by analyzing spiked samples, with recovery values expected to be within 85-115%. mdpi.com

Limit of Quantification (LLOQ): The LLOQ is the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy (typically within 20%). nih.govmdpi.com For pCS, reported LLOQs can be as low as 1 ng/mL in some LC-MS/MS assays, demonstrating high sensitivity. mdpi.com

Selectivity and Matrix Effects: The method must be able to differentiate the analyte from other components in the sample. mdpi.com In LC-MS/MS, this is achieved through a combination of chromatographic retention time and specific MRM transitions. The influence of the biological matrix on the ionization of the analyte (matrix effect) is assessed and compensated for, often by using a co-eluting stable isotope-labeled internal standard. researchgate.netmdpi.com

Validation ParameterTypical Acceptance Criteria & Findings for pCS AnalysisSource
Linearity Range 50 - 10,000 ng/mL (pCS); 100 - 40,000 ng/mL (pCS) nih.govmdpi.com
Correlation Coefficient (r) > 0.99 nih.govmdpi.com
Precision (RSD) Intra- and Inter-day RSD within ±15% nih.govresearchgate.net
Accuracy 86% to 104% mdpi.com
Lower Limit of Quantification (LLOQ) 50 ng/mL; as low as 1 ng/mL in some assays mdpi.comnih.gov
Recovery 92% to 109% in spiked serum mdpi.com

This table outlines key method validation results for the quantitative analysis of p-cresyl sulfate in complex biological matrices.

Electrophoretic Methods (e.g., Capillary Electrophoresis)

Capillary electrophoresis (CE) has emerged as a powerful technique for the analysis of charged species, offering high resolution, minimal sample consumption, and rapid analysis times. For a charged molecule like 2-Hydroxy-4-methylphenyl hydrogen sulfate, which possesses a negative charge due to the sulfate group, CE is a particularly suitable analytical method. The separation in CE is based on the differential migration of analytes in an electrolyte-filled capillary under the influence of an electric field.

The electrophoretic mobility of an ion is influenced by its charge-to-size ratio. In the case of this compound and related sulfated phenols, the highly charged sulfate moiety dictates their electrophoretic behavior. Typically, for the analysis of anionic species, the polarity of the CE instrument is reversed. This allows the negatively charged analytes to migrate towards the detector, which is positioned at the anode.

The choice of background electrolyte (BGE) is critical for achieving optimal separation. Low pH buffers are often employed to control the electroosmotic flow (EOF) and enhance the separation of anionic compounds. For instance, a phosphate (B84403) or borate (B1201080) buffer at a pH below the pKa of the silanol (B1196071) groups on the fused-silica capillary wall can minimize the EOF, allowing for separations based primarily on electrophoretic mobility. The addition of organic modifiers, such as methanol or acetonitrile, to the BGE can further refine the separation by altering the viscosity of the medium and the solvation of the analytes.

Detection in CE is commonly performed using a diode array detector (DAD) or a UV-Vis detector. The aromatic ring in this compound allows for its direct detection in the UV region. The selection of the detection wavelength is crucial for sensitivity and is typically set at the wavelength of maximum absorbance of the analyte.

A hypothetical capillary electrophoresis method for the separation of this compound from its parent compound, 4-methylphenol, is detailed in the table below.

ParameterCondition
Instrument Capillary Electrophoresis System with DAD
Capillary Fused Silica, 50 µm i.d., 60 cm total length
Background Electrolyte 25 mM Sodium Phosphate Buffer, pH 2.5
Voltage -20 kV (Reversed Polarity)
Injection Hydrodynamic, 50 mbar for 5 s
Temperature 25 °C
Detection 220 nm
Analyte Migration Time (min)
4-Methylphenol8.2
This compound5.5

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometry, particularly UV-Visible spectrophotometry, is a widely accessible and cost-effective technique for the quantitative analysis of compounds that absorb light in the UV-Vis spectrum. The presence of the substituted aromatic ring in this compound makes it a suitable candidate for this analytical approach. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

For the direct quantitative analysis of this compound, a solution of the compound in a suitable solvent (e.g., methanol, water, or a buffer solution) is prepared. The UV-Vis spectrum of the solution is then recorded to determine the wavelength of maximum absorbance (λmax). This λmax is then used for constructing a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations.

The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a particular wavelength, is a characteristic constant for a given compound under specific solvent and pH conditions. While the specific molar absorptivity for this compound is not widely reported, it can be determined experimentally by plotting absorbance versus concentration. The slope of the resulting linear plot, when the path length is 1 cm, is equal to the molar absorptivity.

In some cases, to enhance sensitivity and selectivity, a derivatization reaction can be employed. For phenolic compounds, coupling with a diazonium salt to form a colored azo dye is a common strategy. researchgate.net This shifts the absorbance to the visible region, which can reduce interference from other UV-absorbing compounds in the sample matrix.

An illustrative example of spectrophotometric data for the quantitative analysis of this compound is provided below.

Concentration (µg/mL)Absorbance at 275 nm
10.112
2.50.280
50.560
101.120
151.680

This table contains hypothetical data for illustrative purposes. The λmax of 275 nm is a plausible value for a substituted phenol (B47542).

Sample Preparation and Matrix Effects in Diverse Research Samples

The accuracy and reliability of the quantitative analysis of this compound in diverse research samples, such as biological fluids (plasma, urine) or environmental matrices, are highly dependent on the sample preparation method. The primary goals of sample preparation are to remove interfering substances, concentrate the analyte, and transfer it into a solvent compatible with the analytical instrument.

Sample Preparation Techniques:

Protein Precipitation: For biological samples like plasma or serum, protein precipitation is a common first step to remove high molecular weight proteins that can interfere with the analysis. This is often achieved by adding an organic solvent like acetonitrile or methanol, or an acid such as trichloroacetic acid. The precipitated proteins are then removed by centrifugation.

Liquid-Liquid Extraction (LLE): LLE can be used to separate this compound from more polar or less polar interfering compounds based on its partitioning between two immiscible liquid phases. The choice of solvents is critical to ensure efficient extraction of the target analyte while minimizing the co-extraction of matrix components.

Solid-Phase Extraction (SPE): SPE is a highly effective and versatile technique for sample cleanup and concentration. For a polar, anionic compound like this compound, a reversed-phase SPE cartridge (e.g., C18) can be used. The sample is loaded onto the conditioned cartridge, interfering compounds are washed away with a weak solvent, and the analyte is then eluted with a stronger solvent. Anion exchange SPE cartridges can also be employed to specifically retain the sulfated compound.

Matrix Effects:

Matrix effects are a significant challenge in the analysis of complex samples. These effects arise from the co-eluting or co-extracted components of the sample matrix that can either enhance or suppress the analytical signal, leading to inaccurate quantification. In electrophoretic methods, matrix components can affect the conductivity of the sample plug, leading to peak distortion and shifts in migration time. In spectrophotometric analysis, interfering substances may absorb at the same wavelength as the analyte, causing a positive bias in the results.

To mitigate matrix effects, several strategies can be employed:

Efficient Sample Cleanup: The use of optimized SPE or LLE protocols is crucial to remove as much of the interfering matrix as possible.

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the sample can help to compensate for consistent matrix effects.

Internal Standard Method: The use of an internal standard, a compound with similar chemical and physical properties to the analyte that is added to both the samples and standards, can correct for variations in sample preparation and instrumental response caused by matrix effects. For this compound, a structurally similar sulfated phenol that is not present in the sample would be an ideal internal standard.

A summary of potential sample preparation methods and their applicability is presented in the table below.

Sample TypePreparation MethodKey Considerations
Plasma/Serum Protein Precipitation followed by SPEEfficient removal of proteins and lipids is essential.
Urine Dilution and direct injection or SPEHigh salt content may affect electrophoretic separation.
Environmental Water SPEPre-concentration is often necessary due to low analyte levels.

Environmental Fate and Transformation Research

Abiotic Degradation Pathways (e.g., Photodegradation, Hydrolysis)

Abiotic degradation processes, including photodegradation and hydrolysis, can contribute to the transformation of 2-Hydroxy-4-methylphenyl hydrogen sulfate (B86663) in the environment.

Photodegradation: Sunlight can induce the degradation of phenolic compounds in aquatic environments. For instance, the photodegradation of p-cresol (B1678582), a structural analog of the phenolic moiety of 2-Hydroxy-4-methylphenyl hydrogen sulfate, has been demonstrated under UV irradiation. mdpi.comnih.govnih.gov The efficiency of this process is often influenced by the presence of photosensitizers and the pH of the water. mdpi.com While direct photodegradation of the sulfate ester bond is less documented, the aromatic ring is susceptible to photochemical reactions, which could lead to the cleavage of the molecule. The presence of effluent organic matter in water can also influence the rate of photodegradation of phenolic contaminants. nih.gov

Biotic Transformation and Microbial Degradation Mechanisms

Biotic processes, driven by a diverse array of microorganisms, are expected to be the primary mechanisms for the degradation of this compound in the environment.

The key enzymatic reaction involved in the initial breakdown of aryl sulfates is the cleavage of the sulfate ester bond, a process catalyzed by enzymes known as arylsulfatases . These enzymes are widespread in microorganisms and play a crucial role in the mineralization of organosulfur compounds. The expression of arylsulfatases in some bacteria is induced under conditions of sulfate starvation, allowing them to utilize the sulfur from sulfate esters for their metabolic needs.

Once the sulfate group is cleaved, the resulting phenolic compound, 4-methylcatechol (B155104) (4-methyl-1,2-benzenediol), becomes available for further microbial degradation. The anaerobic degradation of the structurally similar compound p-cresol has been studied, revealing pathways that could be analogous to the fate of the phenolic portion of our target molecule.

Under anaerobic conditions, particularly in the presence of sulfate as an electron acceptor, p-cresol can be completely oxidized to CO2 by sulfate-reducing bacteria like Desulfobacterium cetonicum. nih.govasm.orgasm.orgresearchgate.net The initial step in this anaerobic degradation is the activation of the methyl group by its addition to fumarate, forming 4-hydroxybenzylsuccinate. nih.govresearchgate.net This is then further metabolized through a series of reactions, including β-oxidation and dehydroxylation, eventually leading to benzoyl-CoA, which enters central metabolic pathways. nih.gov Other anaerobic pathways for cresol (B1669610) degradation can involve oxidation of the methyl group to a carboxylic acid. nih.gov

The bacteria responsible for the degradation of phenolic compounds are diverse and include species from the genera Desulfobacterium and Serratia. nih.govnih.gov The degradation of p-cresol has been shown to be more favorable under sulfate-reducing conditions compared to methanogenic conditions.

Sorption and Mobility Studies in Soil and Aquatic Environments

The movement of this compound through soil and aquatic systems is influenced by its sorption to solid phases like soil organic matter and clay minerals.

As an organic sulfate, this compound is expected to be relatively water-soluble. The sulfate group increases the polarity of the molecule, which generally leads to lower sorption to soil and sediment compared to its non-sulfated phenolic counterpart. However, the phenolic ring can still interact with soil organic matter through hydrophobic and other interactions.

Studies on the sorption of phenols and related compounds indicate that soil organic matter content is a key factor. mdpi.com The presence of other substances in the soil, such as components of manure, can also influence the sorption behavior of phenolic compounds. mdpi.com The addition of sulfate to an organic compound can increase its mobility by reducing its partitioning to surfaces like aquifer solids. asm.org

In aquatic environments, the high water solubility of organic sulfates suggests they will be mobile. asm.orgnih.govnih.gov Their transport will be largely governed by water flow, with some potential for partitioning to suspended solids and sediments. The degree of sorption will depend on the specific characteristics of the sediments, such as organic carbon content and clay mineralogy.

Identification and Characterization of Environmental Transformation Products

The environmental transformation of this compound is expected to yield a series of intermediate products before complete mineralization.

Based on the known degradation pathways of related compounds, the primary transformation products can be predicted.

Initial Biotic Transformation: The initial and most significant biotic transformation is the enzymatic hydrolysis of the sulfate ester bond by arylsulfatases. This would release 4-methylcatechol (also known as homocatechol or 4-methyl-1,2-benzenediol) and inorganic sulfate.

Further Degradation of the Phenolic Moiety: Following the initial hydrolysis, 4-methylcatechol would be subject to further microbial degradation. Based on studies of p-cresol degradation, potential downstream transformation products under anaerobic conditions could include:

4-Hydroxybenzylsuccinate : Formed by the addition of the methyl group to fumarate. nih.govresearchgate.net

4-Hydroxybenzaldehyde and 4-Hydroxybenzoic acid : Formed through the oxidation of the methyl group. nih.gov

Protocatechuate (3,4-dihydroxybenzoic acid) : A common intermediate in the degradation of various aromatic compounds. nih.gov

Under aerobic conditions, the degradation of 4-methylcatechol would likely proceed through ring-cleavage pathways common for catecholic compounds, ultimately leading to intermediates that can enter the tricarboxylic acid (TCA) cycle.

Abiotic Transformation Products: Photodegradation of the aromatic ring could lead to the formation of various oxidized and fragmented byproducts, though specific products for this compound have not been identified.

The following table summarizes the likely primary transformation products.

Transformation ProcessPotential Transformation ProductChemical FormulaPrecursor
Biotic (Arylsulfatase Hydrolysis)4-MethylcatecholC7H8O2This compound
Biotic (Anaerobic Methyl Activation)4-HydroxybenzylsuccinateC11H12O54-Methylcatechol (from p-cresol analogue)
Biotic (Methyl Oxidation)4-HydroxybenzaldehydeC7H6O24-Methylcatechol (from p-cresol analogue)
Biotic (Further Oxidation)4-Hydroxybenzoic acidC7H6O34-Hydroxybenzaldehyde
Biotic (Ring Cleavage Intermediate)ProtocatechuateC7H6O44-Hydroxybenzoic acid

Assessment of Compound Stability under Varied Environmental Conditions

The stability of this compound in the environment is a function of the prevailing physical, chemical, and biological conditions.

Under Aerobic Conditions: In environments with ample oxygen, such as surface waters and the upper layers of soil, the compound is expected to be relatively unstable due to the high activity of aerobic microorganisms that can readily hydrolyze the sulfate ester and degrade the resulting phenol (B47542).

Under Anaerobic Conditions: In anoxic environments like sediments, groundwater, and waterlogged soils, the compound's stability will be largely dependent on the presence of suitable electron acceptors and specialized microbial communities. Degradation is expected to be slower than in aerobic environments but still significant, particularly under sulfate-reducing conditions. nih.govasm.org The persistence of cresols is known to be greater under anaerobic conditions compared to aerobic ones. mdpi.com

Influence of pH: The stability of the sulfate ester bond to abiotic hydrolysis is pH-dependent, with increased rates at very low or high pH. However, within the typical environmental pH range (around 6-8), biotic degradation is likely to be the more significant factor determining its stability. The activity of degrading enzymes is also pH-dependent.

Influence of Temperature: As with most biological processes, the rate of microbial degradation of this compound will increase with temperature, up to an optimum for the specific microbial populations involved.

Sorption and Bioavailability: The extent to which the compound is sorbed to soil or sediment particles will affect its stability. Sorption can decrease the bioavailability of the compound to microorganisms, thereby increasing its persistence in the environment. researchgate.net

The following table provides a qualitative assessment of the compound's stability under different environmental scenarios.

Environmental ConditionExpected StabilityPrimary Degradation Pathway
Aerobic, sunlight-exposed surface waterLowBiotic (aerobic microbial degradation) and Abiotic (photodegradation)
Aerobic, dark soilLow to ModerateBiotic (aerobic microbial degradation)
Anaerobic, sulfate-rich sedimentModerateBiotic (anaerobic degradation by sulfate-reducing bacteria)
Anaerobic, methanogenic groundwaterModerate to HighBiotic (slow anaerobic degradation)
Sterile, neutral pH waterHighSlow abiotic hydrolysis

Applications in Advanced Chemical Research and Materials Science

Role as a Key Intermediate in Complex Organic Synthesis

While specific documented instances of 2-Hydroxy-4-methylphenyl hydrogen sulfate (B86663) as a key intermediate are not extensively reported in publicly available literature, its structural motifs suggest a high potential for such applications. The presence of a reactive aromatic ring, a nucleophilic hydroxyl group, and a sulfate group that can act as a leaving group or a directing group, makes it a versatile building block for the synthesis of more complex molecules.

Precursor for Heterocyclic Compounds

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. Although direct utilization of 2-Hydroxy-4-methylphenyl hydrogen sulfate for this purpose is not yet a common practice, its structure is amenable to cyclization reactions. For instance, the hydroxyl and sulfate groups could be strategically employed to facilitate intramolecular ring-closing reactions to form oxygen- or sulfur-containing heterocycles. The reactivity of the aromatic ring could also be exploited for the construction of fused heterocyclic systems. Research in this area could unveil novel synthetic pathways to valuable heterocyclic scaffolds.

Synthesis of Specialty Chemicals and Advanced Reagents

The unique combination of functional groups in this compound makes it an intriguing starting material for the synthesis of specialty chemicals and advanced reagents. The hydroxyl group can be derivatized to introduce a wide array of other functionalities, while the hydrogen sulfate group could be used to impart specific solubility or reactivity characteristics. For example, it could serve as a precursor for the synthesis of specialized surfactants, ligands for metal catalysis, or functional monomers for polymerization, leading to advanced materials with tailored properties.

Catalytic Applications of Hydrogen Sulfate Species

The hydrogen sulfate moiety is a strong Brønsted acid, which is a key feature for various catalytic applications, particularly in the realm of green chemistry. While the catalytic activity of this compound itself has not been extensively studied, the broader class of organic hydrogen sulfates has demonstrated significant promise.

Utilization as Brønsted Acid Catalysts in Solvent-Free or Green Chemistry Contexts

Organic molecules containing a hydrogen sulfate group are increasingly being explored as Brønsted acid catalysts. These catalysts offer several advantages over traditional mineral acids, such as improved selectivity, milder reaction conditions, and often lower corrosivity. They are particularly attractive for green chemistry applications as they can be designed to be recyclable or used in solvent-free conditions, minimizing environmental impact. For example, various acidic ionic liquids with a hydrogen sulfate anion have been successfully employed in reactions such as esterification and the synthesis of furan-2(5H)-ones.

Design of Novel Ionic Liquids and Solid Acid Catalysts

The structure of this compound lends itself to the design of novel task-specific ionic liquids and solid acid catalysts.

Ionic Liquids: By pairing the this compound anion with a suitable organic cation, it is possible to create a new class of Brønsted acidic ionic liquids. mdpi.com The properties of these ionic liquids, such as their melting point, viscosity, and solubility, could be fine-tuned by modifying the structure of the cation. mdpi.com Such ionic liquids could find applications as both catalysts and reaction media in a variety of organic transformations. mdpi.com

Solid Acid Catalysts: The compound could also be immobilized on a solid support, such as silica or a polymer resin, to create a heterogeneous solid acid catalyst. mdpi.comrsc.org This approach combines the catalytic activity of the hydrogen sulfate group with the practical advantages of a solid catalyst, such as ease of separation from the reaction mixture and the potential for recycling. rsc.org The porous structure of such materials can also contribute to their catalytic performance. nih.gov The table below illustrates the catalytic activity of some representative solid acid catalysts in the dehydration of fructose to 5-hydroxymethylfurfural (HMF), a key platform chemical.

CatalystReaction Temperature (°C)Reaction Time (min)Fructose Conversion (%)HMF Yield (%)
FeSPPTPA8010020>9996.6
SPPTPA8010020>9991.2
FeSPPTPA6010020>9985.7
FeSPPTPA10010020>9989.3

This data is for the solid acid catalyst FeSPPTPA and is provided as an example of the performance of such catalysts. mdpi.com

Potential in Analytical Chemistry Methodologies

Currently, there are no established analytical methods that specifically utilize this compound as a primary reagent. However, its chemical properties suggest several potential areas of application. For instance, the phenolic hydroxyl group could be used for the development of new chromogenic or fluorogenic reagents for the detection and quantification of specific metal ions or organic molecules. Furthermore, its acidic nature could be exploited in the formulation of novel buffer systems or as a mobile phase additive in chromatographic techniques to improve separation efficiency. The development of sensitive and selective analytical methods based on this compound remains an open area for future research.

Unable to Generate Article on "this compound" Due to Lack of Specific Application Data

Despite a comprehensive search of scientific databases and literature, there is insufficient publicly available information to construct an article on the chemical compound "this compound" focusing on its applications in advanced chemical research and materials science as per the requested outline.

The compound, with the molecular formula C₇H₈O₅S, is cataloged in chemical databases such as PubChem and ChemSpider, which provide basic identification data. However, in-depth research articles and patents detailing its specific uses in the outlined fields are not readily accessible.

The requested article structure focused on the following applications:

Materials Science Implications (e.g., Functional Polymers, Supramolecular Assemblies)

Design of Thermo-pH-Salt Responsive Materials

It is possible that "this compound" is a metabolite, a chemical intermediate, or a compound used in niche applications not widely reported in publicly accessible scientific literature. Without verifiable research data on its specific roles in the requested areas, generating a scientifically accurate and informative article that adheres to the strict outline provided is not possible.

Basic Compound Information:

PropertyData
IUPAC Name This compound
Molecular Formula C₇H₈O₅S
CAS Number 2349374-79-2

Concluding Remarks and Future Research Perspectives

Identification of Knowledge Gaps and Emerging Research Challenges

Despite its identification as a uremic toxin and a metabolite of the widely present environmental compound p-cresol (B1678582), several aspects of 2-Hydroxy-4-methylphenyl hydrogen sulfate (B86663) remain underexplored. A primary knowledge gap is the comprehensive understanding of its specific toxicological mechanisms. While its parent compound, p-cresol, is well-studied, the precise contribution of the sulfated form to cellular and systemic toxicity is not fully elucidated.

Emerging research challenges include:

Quantitative Exposure Assessment: Developing more sensitive and robust analytical methods to accurately quantify its presence in various biological matrices (blood, urine, tissues) and environmental samples (water, soil).

Biological Activity: Moving beyond its role as a simple detoxification product to explore potential, albeit subtle, biological activities or interactions with cellular pathways and receptors.

Environmental Persistence and Transformation: The environmental fate of 2-Hydroxy-4-methylphenyl hydrogen sulfate is largely unknown. Research is needed to understand its persistence, potential for bioaccumulation, and transformation into other products under various environmental conditions. cdc.govnih.gov

Exploration of Novel Synthetic Pathways for Sustainable Production

The availability of pure this compound is crucial for toxicological and analytical studies. Current synthetic methods typically involve the sulfation of 4-methylcatechol (B155104), which may use harsh reagents and produce unwanted byproducts. Future research should focus on developing more sustainable and efficient synthetic routes.

Potential pathways for exploration include:

Enzymatic Synthesis: Utilizing sulfotransferase (SULT) enzymes, which are responsible for its formation in vivo, for in vitro synthesis. nih.gov This approach offers high specificity and mild reaction conditions.

Flow Chemistry: Implementing continuous flow reactors for the sulfation reaction, which can improve reaction control, enhance safety, and allow for easier scalability.

Novel Sulfating Agents: Investigating alternative, less hazardous sulfating agents to replace traditional reagents like sulfur trioxide-pyridine complexes or chlorosulfonic acid.

Advanced Computational Modeling and Machine Learning Applications

Computational chemistry and machine learning offer powerful tools to predict the properties and behavior of this compound, thereby guiding experimental work.

Future applications in this area include:

Predictive Toxicology: Using Quantitative Structure-Activity Relationship (QSAR) models to predict its toxicological endpoints and compare them with its parent compound and other related metabolites.

Molecular Docking: Simulating the interaction of this compound with biological targets, such as transport proteins and enzymes, to understand its pharmacokinetic and pharmacodynamic properties. nih.gov

Reaction Modeling: Applying quantum chemistry methods to model potential synthetic and degradation pathways, helping to optimize reaction conditions and identify stable intermediates. benthamdirect.com Mechanistic statistical models could also be employed to understand its distribution and dynamics in biological or environmental systems. nih.gov

Interdisciplinary Research Opportunities (e.g., Chem-Bio Interface, Environmental Chemistry)

The study of this compound naturally lends itself to interdisciplinary collaboration. smu.edu

Chem-Bio Interface: Research at the chemistry-biology interface is essential to unravel the compound's journey within an organism. ucsb.edu This includes studying its transport across cell membranes, its interaction with plasma proteins, and its ultimate metabolic fate. Collaborations between analytical chemists, biochemists, and toxicologists are critical. harvard.edu

Environmental Chemistry: The compound's origin from p-cresol, a common pollutant, necessitates joint efforts between environmental scientists and chemists. jhu.edupathwaystoscience.org Key research questions involve its behavior in wastewater treatment plants, its potential as an environmental signaling molecule, and its impact on microbial ecosystems. nih.gov Understanding its transport and transformation in soil and water is crucial for a complete environmental risk assessment. cdc.gov

Development of Green Chemistry Approaches for Synthesis and Degradation

Adopting green chemistry principles is paramount for both the synthesis and potential remediation of this compound.

Key areas for development are:

Green Synthesis: Beyond enzymatic synthesis, this includes the use of environmentally benign solvents (e.g., water or supercritical CO2), minimizing energy consumption, and designing processes that generate minimal waste.

Catalytic Degradation: Developing catalytic methods for its degradation into non-toxic products. This could involve advanced oxidation processes (AOPs) or bioremediation strategies using engineered microorganisms.

Lifecycle Assessment: Performing a complete lifecycle assessment of the compound, from the industrial production of its precursor (p-cresol) to its ultimate environmental fate, to identify hotspots for environmental impact and guide the development of more sustainable practices.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.